molecular formula C11H8BrClO2 B8282910 4-Chloro-3-[2-bromoethyl]-isocoumarin

4-Chloro-3-[2-bromoethyl]-isocoumarin

Cat. No.: B8282910
M. Wt: 287.53 g/mol
InChI Key: RFYKBEZNVDSTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-[2-bromoethyl]-isocoumarin is an organic compound that belongs to the class of isocoumarins. Isocoumarins are lactones derived from 3-hydroxy-1H-isochromen-1-one. The presence of chloro and bromo substituents on the isocoumarin ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[2-bromoethyl]-isocoumarin typically involves the bromination and chlorination of isocoumarin derivatives. One common method is the electrophilic aromatic substitution reaction, where isocoumarin is treated with bromine and chlorine under controlled conditions to introduce the bromo and chloro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[2-bromoethyl]-isocoumarin undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isocoumarins, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-Chloro-3-[2-bromoethyl]-isocoumarin has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-3-[2-bromoethyl]-isocoumarin involves its interaction with specific molecular targets. The chloro and bromo substituents can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-[2-bromoethyl]-isocoumarin is unique due to its isocoumarin core structure combined with chloro and bromo substituents. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H8BrClO2

Molecular Weight

287.53 g/mol

IUPAC Name

3-(2-bromoethyl)-4-chloroisochromen-1-one

InChI

InChI=1S/C11H8BrClO2/c12-6-5-9-10(13)7-3-1-2-4-8(7)11(14)15-9/h1-4H,5-6H2

InChI Key

RFYKBEZNVDSTJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(OC2=O)CCBr)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Bromoethyl 2-carboxyphenylacetate was prepared from heating 10 g of homophthalic acid (56 mmole) and 21 g of 2-bromoethanol (167 mmole) in 175 ml of benzene with a few drops of conc. sulfuric acid at 90°-110° for two hours, yield 64%. TLC shows that it is a pure compound. The cyclization of 2-bromoethyl 2-carboxy-phenylacetate with PCl5 was performed by a previous method with modification (Tirodkar, and Usgaonkar, Indian. J. Chem. 7, pp 1114-1116 (1969)). 1.15 g of 2-bromoethyl 2-carboxyphenylacetate was heated with 2.1 g of PCl5 in 90 ml of benzene at 70° C. for 2 hrs. The benzene was removed and the residue triturated with petroleum ether. The crude product was purified by silica gel column chromatography with methylene chloride as an eluent to give 560 mg of 3-(bromoethyl)-4-chloroisocoumarin (yield, 46%). IR and NMR spectra show it was the desired product. 100 mg of 3-bromomethyl-4-chloroisocoumarin (0.3 mmole) was heated with 60 mg of thiourea (0.8 mmole) in 5 ml of THF at 70° C. for 2 days to give a yellow solid, 50 mg (yield, 40%), m.p. 167°-169° C. (dec); one spot on TLC, Rf =0.7 (Butanol:acetic acid:water=6:1:5); NMR spectrum (d6 -DMSO), δ 9.1 (2b, 4H), 7.5-8.1 (m, 4H), 4.6 (t, 2H), 3.6 (t, 2H); mass spectrum (FAB+), m/e=299 (M+ -Br). Anal. Calc. for C12H12N2O3Br1Cl1S1 : C, 37.96; H, 3.19; N, 7.38. Found: C, 37.81; H, 3.27; N, 7.71.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 g
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reactant
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175 mL
Type
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2-bromoethyl 2-carboxy-phenylacetate
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2-bromoethyl 2-carboxyphenylacetate
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Synthesis routes and methods II

Procedure details

2-Bromoethyl-2-carboxyphenylacetate was prepared from heating 10 g of homophthalic acid (56 mmole) and 21 g of 2-bromoethanol (167 mmole) in 175 ml of benzene with a few drops of conc. sulfuric acid at 90°-110° C. for two hours, yield 64%. TLC shows that it is a pure compound. The cyclization of 2-bromoethyl 2-carboxyphenylacetate with PCl5 was performed by a previous method with modification (Tirodkar, and Usgaonkar, Indian. J. Chem. 7, pp 1114-1116 (1969)). 1.15 g of 2-bromoethyl 2-carboxyphenylacetate was heated with 2.1 g of PCl5 in 90 ml of benzene at 70° C. for 2 hrs. The benzene was removed and the residue triturated with petroleum ether. The crude product was purified by silica gel column chromatography with methylene chloride as an eluent to give 560 mg of 3-(bromoethyl)-4-chloroisocoumarin (yield, 46%). IR and NMR spectra show it was the desired product. 100 mg of 3-bromoethyl-4-chloroisocoumarin (0.3 mmole) was heated with 60 mg of thiourea (0.8 mmole) in 5 ml of THF at 70° C. for 2 days to give a yellow solid, 50 mg (yield, 40%), m.p. 167°-169° C. (dec); one spot on TLC, Rf=0.7 (Butanol:acetic acid:water=6:1:5); NMR spectrum (d6 -DMSO), δ 9.1 (2b, 4H), 7.5-8.1 (m, 4H), 4.6 (t, 2H), 3.6 (t, 2H); mass spectrum (FAB+), m/e=299 (M+ -Br). Anal. Calc. for C12H12N2O3Br1Cl1S1 : C, 37.96; H, 3.19; N, 7.38. Found: C, 37.81; H, 3.28; N, 7.71.
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10 g
Type
reactant
Reaction Step One
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175 mL
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2-bromoethyl 2-carboxyphenylacetate
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90 mL
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